molecular formula C19H23ClN2O3 B5383887 N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE

Cat. No.: B5383887
M. Wt: 362.8 g/mol
InChI Key: UNJGZULDUUBIMU-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a benzamide structure The adamantane group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c20-17-2-1-15(22(24)25)8-16(17)18(23)21-4-3-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJGZULDUUBIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethanamine, which is then reacted with 2-chloro-5-nitrobenzoyl chloride under basic conditions to form the desired benzamide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-AMINOBENZAMIDE.

    Substitution: Formation of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-THIO-5-NITROBENZAMIDE or similar derivatives.

    Oxidation: Formation of hydroxylated or carbonylated adamantane derivatives.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of soluble epoxide hydrolase, preventing the enzyme from catalyzing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(ADAMANTAN-2-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE: Similar structure but with the adamantane moiety attached at a different position.

    N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-AMINOBENZAMIDE: A reduced form of the original compound.

    N-[2-(ADAMANTAN-1-YL)ETHYL]-2-THIO-5-NITROBENZAMIDE: A thiol-substituted derivative.

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is unique due to the combination of the adamantane moiety and the nitrobenzamide structure. This combination imparts distinct physical and chemical properties, such as increased rigidity and potential biological activity, making it a valuable compound for research and development.

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